molecular formula C15H13FN2O B11858789 3-Amino-4-(2-fluorophenyl)-1-phenylazetidin-2-one

3-Amino-4-(2-fluorophenyl)-1-phenylazetidin-2-one

Cat. No.: B11858789
M. Wt: 256.27 g/mol
InChI Key: MPFLSNBXZVSLMS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Amino-4-(2-fluorophenyl)-1-phenylazetidin-2-one is a monocyclic β-lactam (azetidin-2-one) building block of significant interest in medicinal chemistry and drug discovery. This compound features the highly reactive, four-membered β-lactam ring core, which is a privileged scaffold in the design of biologically active molecules . The 3-amino group and the specific aromatic substitutions at the C-4 (2-fluorophenyl) and N-1 (phenyl) positions make it a versatile intermediate for further structural diversification towards various pharmacological targets . Monocyclic β-lactams are investigated for a wide spectrum of biological activities beyond their classic antibiotic effects. Research applications include their development as potential anticancer agents, where certain analogues function as colchicine-binding site inhibitors (CBSIs) that disrupt tubulin polymerization, a mechanism relevant in antiproliferative therapies . Furthermore, the 3-aminoazetidin-2-one structure can serve as a mimic of the D-Ala-D-Ala subunit of bacterial peptidoglycan, positioning it as a core structure in the design of novel inhibitors of penicillin-binding proteins (PBPs) to combat bacterial resistance . The synthetic utility of this compound is underscored by its accessibility via established methods such as the Staudinger [2+2] cycloaddition between an appropriate imine and a ketene precursor, a key route for constructing the strained β-lactam ring with control over stereochemistry and substituents . This reagent is provided For Research Use Only and is intended for use in laboratory research to support the synthesis and development of new pharmacologically active compounds.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C15H13FN2O

Molecular Weight

256.27 g/mol

IUPAC Name

3-amino-4-(2-fluorophenyl)-1-phenylazetidin-2-one

InChI

InChI=1S/C15H13FN2O/c16-12-9-5-4-8-11(12)14-13(17)15(19)18(14)10-6-2-1-3-7-10/h1-9,13-14H,17H2

InChI Key

MPFLSNBXZVSLMS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C(C(C2=O)N)C3=CC=CC=C3F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-4-(2-fluorophenyl)-1-phenylazetidin-2-one typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Azetidinone Ring: The azetidinone ring can be formed through a , which involves the of an imine with a ketene. The reaction conditions often require a base such as triethylamine and a solvent like dichloromethane.

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced through a reaction. This reaction involves the coupling of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst and a base such as potassium carbonate.

    Amination: The amino group can be introduced through a nucleophilic substitution reaction, where an appropriate amine reacts with a halogenated precursor under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.

    Reduction: Reduction reactions can target the carbonyl group in the azetidinone ring, potentially converting it to an alcohol.

    Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.

    Substitution: Electrophilic reagents like nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation.

Major Products

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted aromatic derivatives depending on the electrophile used.

Scientific Research Applications

Medicinal Chemistry

Pharmaceutical Development
This compound serves as a crucial building block in the synthesis of novel pharmaceutical agents. Its structural characteristics allow for modifications that enhance biological activity against various diseases, particularly bacterial infections and cancer. The azetidinone framework is known for its ability to mimic transition states in enzyme-substrate interactions, which can be exploited to develop enzyme inhibitors .

Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. For instance, azetidinone derivatives have been evaluated for their antiproliferative effects on breast cancer cell lines such as MCF-7 and MDA-MB-231. These compounds demonstrated significant inhibition of tubulin polymerization, leading to mitotic arrest and apoptosis in cancer cells . The mechanism involves targeting the colchicine-binding site on tubulin, making these compounds promising leads for new antitumor therapies .

Analgesic Properties
Research indicates that certain derivatives of azetidinones exhibit selective inhibition of cyclooxygenase-2 (COX-2), a key enzyme involved in inflammation and pain pathways. Compounds derived from 3-amino-4-(2-fluorophenyl)-1-phenylazetidin-2-one have shown potential analgesic activity, suggesting applications in pain management therapies .

Material Science

Polymer Development
The unique structural features of this compound make it a candidate for developing advanced materials with tailored electronic and mechanical properties. Its ability to form covalent bonds can be utilized in creating novel polymers that exhibit specific functionalities, such as enhanced conductivity or mechanical strength.

Biological Studies

Enzyme Interaction Studies
This compound can be employed to study interactions with various enzymes, particularly those involved in metabolic pathways. By acting as an inhibitor, it helps elucidate the role of specific enzymes in biological processes, contributing to a better understanding of disease mechanisms and potential therapeutic targets .

Summary of Key Findings

Application AreaDescriptionKey Findings
Medicinal ChemistrySynthesis of pharmaceutical agents targeting bacterial infections and cancerSignificant antiproliferative activity against breast cancer cell lines
Anticancer ActivityInhibition of tubulin polymerization leading to mitotic arrestCompounds interacted with colchicine-binding site on tubulin
Analgesic PropertiesSelective COX-2 inhibition for pain managementPotential analgesic activity observed in synthesized compounds
Material ScienceDevelopment of advanced materials with specific electronic or mechanical propertiesUnique structural features allow for novel polymer creation
Biological StudiesInvestigation of enzyme interactions and metabolic pathwaysUseful for understanding disease mechanisms and therapeutic targets

Mechanism of Action

The mechanism of action of 3-Amino-4-(2-fluorophenyl)-1-phenylazetidin-2-one depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor by mimicking the transition state of the enzyme’s natural substrate. The fluorophenyl group can enhance binding affinity through hydrophobic interactions, while the azetidinone ring can form covalent bonds with the enzyme’s active site.

Comparison with Similar Compounds

3-Amino-4-(2-fluorophenyl)-1-methyl-6-nitroquinolin-2(1H)-one

Structural Differences :

  • Core: Quinolin-2-one (six-membered aromatic ring fused to a lactam) vs. azetidin-2-one (four-membered lactam).
  • Substituents : Additional nitro group at position 6 and methyl group at position 1.
    Implications :
Property Target Compound Quinolinone Derivative
Core Structure Azetidin-2-one (4-membered lactam) Quinolin-2-one (fused 6-membered)
Key Substituents 2-Fluorophenyl, amino 2-Fluorophenyl, nitro, methyl
Molecular Weight (g/mol) ~268 (estimated) ~341 (C₁₆H₁₂FN₃O₃)

4-Amino-1-(3-fluorophenyl)pyrrolidin-2-one

Structural Differences :

  • Core : Pyrrolidin-2-one (five-membered lactam) vs. azetidin-2-one.
  • Substituents : Fluorophenyl at position 3 (meta) vs. position 2 (ortho).
    Implications :
  • Reduced ring strain in pyrrolidinone may improve synthetic accessibility but decrease reactivity.
  • Meta-fluorophenyl substitution alters electronic effects and steric interactions compared to ortho-substituted analogs .
Property Target Compound Pyrrolidinone Derivative
Core Structure Azetidin-2-one Pyrrolidin-2-one
Fluorophenyl Position Ortho (2-F) Meta (3-F)
Hydrogen Bonding 3-Amino group 4-Amino group

1-(3-Aminoazetidin-1-yl)-2-(2,4-difluorophenyl)ethan-1-one

Structural Differences :

  • Core: Azetidine (non-lactam) vs. azetidin-2-one.
  • Substituents: Difluorophenyl (2,4-F₂) and ethanone vs. monofluorophenyl and lactam. Implications:
  • The ethanone group introduces a ketone functionality, altering polarity and redox properties.
  • Difluorophenyl groups enhance lipophilicity and may improve blood-brain barrier penetration .

3-([4-(2-Fluorophenyl)piperazino]methyl)-4-(4-methoxyphenyl)-1-phenylazetidin-2-one

Structural Differences :

  • Substituents: Additional piperazinomethyl and 4-methoxyphenyl groups. Implications:
  • Methoxyphenyl groups contribute to electron-donating effects, contrasting with fluorine’s electron-withdrawing nature .
Property Target Compound Piperazino-Modified Analog
Substituents 1-Phenyl, 2-fluorophenyl 4-Methoxyphenyl, piperazinomethyl
Molecular Weight (g/mol) ~268 (estimated) 445.53 (C₂₇H₂₈FN₃O₂)

Research Findings and Trends

  • Fluorine Substitution : Ortho-fluorophenyl groups improve metabolic stability and binding affinity in kinase inhibitors, as seen in related compounds .
  • Amino Functionality: The 3-amino group in the target compound is a critical hydrogen-bond donor, a feature shared with the 4-amino group in pyrrolidinone derivatives .

Biological Activity

3-Amino-4-(2-fluorophenyl)-1-phenylazetidin-2-one is a compound of significant interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article provides a comprehensive overview of its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound belongs to the azetidinone class, characterized by a four-membered lactam structure. Its molecular formula is C15_{15}H14_{14}F1_{1}N1_{1}O, with a molecular weight of approximately 241.28 g/mol. The presence of the amino group at the 3-position and the fluorophenyl substituent at the 4-position enhances its lipophilicity and potential biological activity, making it a candidate for drug development.

Antiproliferative Activity

Research has indicated that this compound exhibits significant antiproliferative effects , particularly against cancer cell lines. Studies have shown that it disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis in various cancer models.

Cell LineIC50_{50} (nM)Mechanism of Action
MCF-7 (Breast)20–30Microtubule destabilization
MDA-MB-231 (TNBC)25–35Apoptosis induction
HeLa (Cervical)15–25Inhibition of cell division

The compound's ability to bind to the colchicine site on tubulin has been confirmed through various assays, indicating its potential as an antitumor agent similar to established drugs like combretastatin A-4 (CA-4) .

Enzyme Inhibition

In addition to its antiproliferative properties, this compound has been evaluated for its inhibitory effects on various enzymes. Preliminary studies suggest it may inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which is implicated in inflammation and cancer progression.

EnzymeIC50_{50} (µM)Selectivity Index
COX-10.10Low
COX-20.05High

This selective inhibition may position the compound as a potential anti-inflammatory agent with reduced gastrointestinal side effects compared to non-selective NSAIDs .

The biological activity of this compound can be attributed to several mechanisms:

  • Microtubule Destabilization : By binding to tubulin, the compound disrupts microtubule formation, leading to mitotic arrest and apoptosis in cancer cells.
  • Enzyme Interaction : The compound's structural features may enhance its interaction with specific enzymes involved in cancer progression and inflammation, providing a dual mechanism for therapeutic action.
  • Cell Cycle Arrest : Flow cytometry studies have demonstrated that treatment with this compound results in G2/M_{2}/M phase arrest in treated cells, further confirming its role as an antitumor agent .

Case Studies and Research Findings

Several case studies have highlighted the efficacy of this compound in preclinical settings:

  • Study on MCF-7 Cells : In vitro studies showed that treatment with this compound led to significant reductions in cell viability and induced apoptotic markers such as caspase activation.
  • Animal Models : Preliminary in vivo studies using xenograft models demonstrated tumor growth inhibition when treated with this compound, supporting its potential as a therapeutic agent.

Q & A

Basic: What are the standard synthetic protocols for 3-Amino-4-(2-fluorophenyl)-1-phenylazetidin-2-one?

Answer:
The synthesis typically involves a multi-step approach starting with fluorinated benzaldehyde derivatives. A common method includes:

  • Step 1: Condensation of 2-fluorophenylacetic acid with aniline derivatives under acidic conditions to form Schiff bases.
  • Step 2: Cyclization using reagents like triphosgene or carbonyl diimidazole to form the azetidin-2-one core.
  • Step 3: Amination via nucleophilic substitution or reductive amination to introduce the amino group.
    Purification is achieved using column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization. Reaction monitoring via TLC and NMR is critical to ensure intermediate purity .

Basic: How can researchers confirm the structural integrity of this compound post-synthesis?

Answer:
Structural validation requires a combination of:

  • NMR Spectroscopy: 1^1H and 13^{13}C NMR to confirm substituent positions and ring conformation. For example, the fluorine atom at the 2-position of the phenyl group causes distinct splitting patterns in 1^1H NMR (e.g., coupling constants ~8–10 Hz) .
  • Mass Spectrometry: High-resolution mass spectrometry (HRMS) to verify molecular ion peaks (e.g., [M+H]+^+ at m/z 297.1274 for C15_{15}H14_{14}FN2_2O).
  • X-ray Crystallography: Single-crystal analysis to resolve stereochemical ambiguities, particularly for the azetidinone ring conformation .

Basic: What are the primary factors influencing the compound's chemical reactivity in substitution reactions?

Answer:
Key factors include:

  • Electronic Effects: The electron-withdrawing fluorine atom at the 2-position of the phenyl group increases electrophilicity at the β-lactam carbonyl, enhancing susceptibility to nucleophilic attack.
  • Steric Hindrance: The 2-fluorophenyl group may restrict access to reactive sites, necessitating polar aprotic solvents (e.g., DMF) to improve reagent diffusion.
  • Amino Group Reactivity: The amine can act as a nucleophile or participate in hydrogen bonding, influencing reaction pathways. Comparative studies with bromine-substituted analogs show reduced reactivity due to weaker electron-withdrawing effects .

Advanced: How should researchers address contradictory data in biological activity assays for this compound?

Answer:
Contradictions often arise from substituent effects or assay conditions. Mitigation strategies include:

  • Comparative Studies: Synthesize analogs with varying substituents (e.g., 4-fluorophenyl vs. 4-bromophenyl) to isolate structure-activity relationships (SAR). For instance, fluorine’s smaller atomic radius may improve target binding compared to bulkier halogens .
  • Assay Replication: Conduct dose-response curves across multiple cell lines or enzyme isoforms to identify off-target effects.
  • Computational Modeling: Use molecular docking (e.g., AutoDock Vina) to predict binding affinities and validate experimental IC50_{50} discrepancies .

Advanced: What advanced spectroscopic techniques are recommended for analyzing conformational dynamics?

Answer:

  • Dynamic NMR (DNMR): Resolves ring puckering and substituent rotation barriers in the azetidinone core. For example, variable-temperature 1^1H NMR can detect coalescence temperatures for interconverting conformers.
  • 2D NOESY: Identifies spatial proximity between the 3-amino group and fluorophenyl protons, critical for mapping intramolecular interactions.
  • Solid-State NMR: Probes crystalline packing effects on molecular flexibility, particularly under stress conditions (e.g., temperature gradients) .

Advanced: What strategies optimize reaction yields in multi-step syntheses involving fluorinated intermediates?

Answer:

  • Flow Chemistry: Continuous flow systems improve heat transfer and mixing efficiency for exothermic steps (e.g., cyclization), reducing side-product formation .
  • DoE (Design of Experiments): Statistical optimization (e.g., response surface methodology) identifies critical parameters (e.g., temperature, stoichiometry) for key steps like amination.
  • Fluorine-Specific Catalysis: Use palladium/copper bimetallic catalysts to enhance coupling reactions with fluorinated aryl halides, achieving yields >85% .

Advanced: How can computational methods predict the compound's interaction with biological targets?

Answer:

  • Molecular Dynamics (MD) Simulations: Simulate binding to enzymes (e.g., β-lactamases) to assess stability of the azetidinone ring under hydrolytic conditions.
  • Density Functional Theory (DFT): Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites for covalent inhibitor design.
  • Pharmacophore Modeling: Map steric and electronic features (e.g., fluorine’s role in enhancing membrane permeability) to prioritize analogs for synthesis .

Advanced: What methodologies validate the compound's stability under various experimental conditions?

Answer:

  • Forced Degradation Studies: Expose the compound to acidic, basic, oxidative, and thermal stress (e.g., 40°C/75% RH for 4 weeks) and monitor degradation via HPLC.
  • Accelerated Stability Testing: Use Arrhenius plots to extrapolate shelf-life at standard storage conditions.
  • Mass Spectrometric Fragmentation: Identify degradation products (e.g., ring-opened amides) using LC-MS/MS and propose degradation pathways .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.